molecular formula C6H4N2O2 B1418173 Furo[3,2-d]pyrimidin-4(3H)-one CAS No. 655255-08-6

Furo[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1418173
M. Wt: 136.11 g/mol
InChI Key: FBCBUVHNVPZUTE-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

tert-Butyl 2-(aminocarbonyl)-3-furylcarbamate (Intermediate 82) (3.38 g) was stirred in DMF (25 mL) and DCM (25 mL) for 30 minutes. The solvent was removed and the crude product was heated at 80° C. in triethylorthoformate (20 mL) for 30 minutes. The mixture was cooled, poured into ether (100 mL) collected by filtration and washed with ether to afford a first crop of the title compound as a pale yellow solid (1.31 g, 65%). The filtrate was evaporated and triturated with EtOAc to afford a further crop (296 mg, 15%);
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[O:5][CH:6]=[CH:7][C:8]=1[NH:9][C:10](=O)OC(C)(C)C)=[O:3].C(Cl)Cl>CN(C=O)C>[N:9]1[C:8]2[CH:7]=[CH:6][O:5][C:4]=2[C:2](=[O:3])[NH:1][CH:10]=1

Inputs

Step One
Name
Quantity
3.38 g
Type
reactant
Smiles
NC(=O)C=1OC=CC1NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)C=1OC=CC1NC(OC(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured into ether (100 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C2=C1C=CO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.